molecular formula C10H14ClN3O2 B13487872 2-Amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid

2-Amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid

Cat. No.: B13487872
M. Wt: 243.69 g/mol
InChI Key: XEEYODLUDRZCKI-UHFFFAOYSA-N
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Description

2-Amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid is a synthetic organic compound that features a unique combination of functional groups, including an amino group, a pyrazole ring, and a cyclopropyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.

    Introduction of the chloro and methyl groups: Chlorination and methylation reactions can be employed to introduce the chloro and methyl substituents on the pyrazole ring.

    Formation of the cyclopropyl group: The cyclopropyl group can be introduced through cyclopropanation reactions.

    Coupling reactions: The final step involves coupling the pyrazole derivative with an appropriate amino acid precursor to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group and other functional groups can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles for substitution: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while substitution could result in various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying enzyme interactions and cellular pathways.

    Medicine: As a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It could act as an agonist or antagonist at certain receptors, affecting cellular signaling pathways.

    Pathway interference: The compound might interfere with metabolic or signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid: Lacks the methyl group on the pyrazole ring.

    2-Amino-3-(4-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid: Lacks the chloro group on the pyrazole ring.

    2-Amino-3-(1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid: Lacks both the chloro and methyl groups on the pyrazole ring.

Uniqueness

The presence of both chloro and methyl groups on the pyrazole ring, along with the cyclopropyl group, makes 2-Amino-3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid unique

Properties

Molecular Formula

C10H14ClN3O2

Molecular Weight

243.69 g/mol

IUPAC Name

2-amino-3-(4-chloro-3-methylpyrazol-1-yl)-2-cyclopropylpropanoic acid

InChI

InChI=1S/C10H14ClN3O2/c1-6-8(11)4-14(13-6)5-10(12,9(15)16)7-2-3-7/h4,7H,2-3,5,12H2,1H3,(H,15,16)

InChI Key

XEEYODLUDRZCKI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Cl)CC(C2CC2)(C(=O)O)N

Origin of Product

United States

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